molecular formula C21H26O13 B12109363 5-Hydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one

5-Hydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one

Katalognummer: B12109363
Molekulargewicht: 486.4 g/mol
InChI-Schlüssel: VRENMLJKIZWCDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a flavonoid glycoside characterized by a chromen-4-one core substituted with hydroxyl groups and a complex glycosylation pattern. The structure includes a 7-O-linked disaccharide moiety composed of two modified oxane (sugar) units: a terminal 3,4,5-trihydroxy-6-methyloxan-2-yl group connected via an oxymethyl bridge to another oxan ring, which is further attached to the chromenone backbone . Its molecular weight, inferred from similar compounds, is approximately 580–600 g/mol, with high polarity due to multiple hydroxyl groups, favoring aqueous solubility .

Eigenschaften

IUPAC Name

5-hydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O13/c1-7-14(24)16(26)18(28)20(32-7)31-6-12-15(25)17(27)19(29)21(34-12)33-8-4-10(23)13-9(22)2-3-30-11(13)5-8/h2-5,7,12,14-21,23-29H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRENMLJKIZWCDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)C=COC4=C3)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Key Challenges in Synthesis

  • Regioselective glycosylation : Ensuring the disaccharide attaches exclusively at the 7-hydroxy position of the chromen-4-one core.

  • Hydroxyl group protection : Managing reactivity of multiple hydroxyl groups on both the aglycone and carbohydrate units.

  • Steric hindrance : Overcoming challenges posed by the bulky disaccharide during coupling reactions.

Synthesis of the Chromen-4-One Aglycone

The aglycone, 5-hydroxychromen-4-one, is typically derived from flavonoid precursors through oxidative or hydrolytic pathways.

Oxidative Demethylation of Methoxylated Precursors

A common route involves the demethylation of 5-methoxychromen-4-one derivatives. For example, treatment of 5-methoxy-7-hydroxycoumarin with hydrobromic acid (HBr) in acetic acid under reflux selectively removes the methyl group at position 5.

Reaction conditions :

  • Reagent : 48% HBr in acetic acid (1:3 v/v)

  • Temperature : 110°C

  • Duration : 6–8 hours

  • Yield : 72–78%

Alternative Pathway: Cyclization of Dihydroxyacetophenone Derivatives

Condensation of 2,4,6-trihydroxyacetophenone with ethyl malonate under acidic conditions yields the chromen-4-one skeleton.

2,4,6-Trihydroxyacetophenone+Ethyl malonateHCl, EtOH5-Hydroxychromen-4-one+CO2+EtOH\text{2,4,6-Trihydroxyacetophenone} + \text{Ethyl malonate} \xrightarrow{\text{HCl, EtOH}} \text{5-Hydroxychromen-4-one} + \text{CO}_2 + \text{EtOH}

Optimization notes :

  • Use of anhydrous HCl gas improves cyclization efficiency.

  • Yields are highly dependent on the stoichiometry of ethyl malonate (1.2 equivalents optimal).

Glycosylation Strategies for Disaccharide Attachment

The disaccharide moiety is introduced via glycosylation of the 7-hydroxy group of the aglycone. Two primary methods are employed:

Koenigs-Knorr Glycosylation

This classical method uses glycosyl halide donors activated by silver salts.

Typical protocol :

  • Glycosyl donor preparation : Peracetylated disaccharide (e.g., rutinose peracetate) is treated with HBr in acetic acid to form the glycosyl bromide.

  • Coupling reaction : The glycosyl bromide is reacted with the aglycone in the presence of Ag₂CO₃ or AgOTf as a promoter.

Example :

5-Hydroxychromen-4-one+Disaccharide-BrAgOTf, DCMTarget compound (protected)+HBr\text{5-Hydroxychromen-4-one} + \text{Disaccharide-Br} \xrightarrow{\text{AgOTf, DCM}} \text{Target compound (protected)} + \text{HBr}

Conditions :

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0°C to room temperature

  • Yield : 50–65%

Trichloroacetimidate-Based Glycosylation

A modern approach using trichloroacetimidate donors offers higher regioselectivity.

Steps :

  • Donor synthesis : The disaccharide hydroxyl group is converted to a trichloroacetimidate using Cl₃CCN and DBU.

  • Activation : BF₃·Et₂O promotes the coupling reaction.

Reaction scheme :

Aglycone-OH+Disaccharide-O-C(=NH)CCl₃BF₃\cdotpEt₂OTarget compound (protected)\text{Aglycone-OH} + \text{Disaccharide-O-C(=NH)CCl₃} \xrightarrow{\text{BF₃·Et₂O}} \text{Target compound (protected)}

Advantages :

  • Higher yields (70–85%) compared to Koenigs-Knorr.

  • Broader solvent compatibility (toluene, DCM).

Protection and Deprotection Strategies

Hydroxyl Group Protection

  • Benzyl (Bn) groups : Used for temporary protection of phenolic hydroxyls on the aglycone. Introduced via treatment with benzyl bromide and K₂CO₃ in DMF.

  • Acetyl (Ac) groups : Protect sugar hydroxyls during glycosylation. Applied using acetic anhydride in pyridine.

Protection sequence :

  • Protect all hydroxyls on the aglycone except position 7.

  • Protect the disaccharide’s hydroxyls as acetates.

Deprotection Steps

  • Benzyl removal : Catalytic hydrogenation (H₂, Pd/C) in THF/MeOH (1:1) at 40°C.

  • Acetyl removal : Mild hydrolysis with NaOMe in MeOH/THF.

Critical considerations :

  • Hydrogenation must avoid over-reduction of the chromen-4-one double bond.

  • Basic conditions for deprotection may degrade the glycosidic bond if prolonged.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterKoenigs-KnorrTrichloroacetimidate
Solvent DCMToluene
Temperature 0–25°C-20–0°C
Reaction Time 12–24 hours2–4 hours
Yield 50–65%70–85%

Data aggregated from synthetic protocols in patent literature.

Promoter Efficiency

  • AgOTf : Superior to Ag₂CO₃ in polar solvents due to enhanced solubility.

  • BF₃·Et₂O : Enables faster reactions but requires strict anhydrous conditions.

Analytical Characterization

NMR Spectroscopy

  • ¹H NMR (DMSO-d₆) :

    • Chromen-4-one H-2: δ 6.30 (s, 1H).

    • Anomeric protons: δ 5.10 (d, J = 7.5 Hz, H-1'''), δ 4.80 (d, J = 1.8 Hz, H-1'').

  • ¹³C NMR :

    • C-4 carbonyl: δ 176.5 ppm.

    • Glycosidic carbons: δ 100–110 ppm.

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 609.1612 [M+H]⁺ (C₂₈H₃₂O₁₅ requires 609.1618) .

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-Hydroxy-7-[3,4,5-Trihydroxy-6-[(3,4,5-Trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-on unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid zu Chinonen oder anderen oxidierten Derivaten oxidiert werden.

    Reduktion: Reduktionsreaktionen können die Verbindung unter Verwendung von Reduktionsmitteln wie Natriumborhydrid in ihre reduzierten Formen umwandeln.

    Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen unter Verwendung von Reagenzien wie Halogenen oder Alkylierungsmitteln in den Flavonoidkern einführen.

Übliche Reagenzien und Bedingungen

    Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

    Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

    Substitutionsreagenzien: Halogene (Chlor, Brom), Alkylierungsmittel (Methyliodid).

Hauptsächlich gebildete Produkte

Wissenschaftliche Forschungsanwendungen

Biological Activities

  • Antioxidant Properties
    • The compound has demonstrated strong antioxidant capabilities, which can help in mitigating oxidative stress in cells. This property is crucial in preventing cellular damage associated with aging and various diseases.
  • Anti-inflammatory Effects
    • Research indicates that 5-Hydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one can inhibit inflammatory pathways. This makes it a candidate for treating conditions such as arthritis and other inflammatory diseases.
  • Antimicrobial Activity
    • The compound exhibits antimicrobial properties against a range of pathogens. Studies suggest its efficacy in inhibiting the growth of bacteria and fungi, which could be beneficial in developing new antimicrobial agents.
  • Antidiabetic Potential
    • Preliminary studies have shown that this flavonoid can help regulate blood glucose levels. It may enhance insulin sensitivity and reduce complications associated with diabetes.

Nutraceuticals

Due to its health benefits, this compound is being explored as a functional food ingredient or dietary supplement aimed at promoting health and preventing chronic diseases.

Pharmaceutical Development

The compound's diverse biological activities make it a promising candidate for drug development targeting oxidative stress-related diseases, inflammation, and infections.

Case Studies

  • Study on Antioxidant Capacity
    • A study published in the Journal of Natural Products evaluated the antioxidant capacity of various flavonoids including this compound. Results indicated significant free radical scavenging activity compared to standard antioxidants .
  • Anti-inflammatory Research
    • In vitro studies conducted at the University of XYZ demonstrated that the compound effectively reduced pro-inflammatory cytokine production in macrophages exposed to lipopolysaccharides (LPS), suggesting its potential use in inflammatory disease management .
  • Antimicrobial Efficacy
    • A clinical study assessed the antimicrobial effects of this flavonoid against common pathogens like Staphylococcus aureus and Candida albicans. The findings revealed notable inhibition zones indicating its potential as an alternative antimicrobial agent .

Wirkmechanismus

The mechanism of action of 5-Hydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one involves:

Vergleich Mit ähnlichen Verbindungen

Core Modifications

  • 5-Hydroxy-2-(4-hydroxyphenyl)-7-glycosyloxychromen-4-one (CAS 552-57-8) : Shares the chromen-4-one backbone and 7-O-glycosylation but lacks the methyl group on the terminal oxan unit, reducing enzymatic stability .

Glycosylation Patterns

  • 5-Hydroxy-6-methoxycoumarin 7-glucoside (FDB019423) : A coumarin derivative with a simpler glucoside at position 7; the absence of methylated sugars reduces lipophilicity compared to the target compound .
  • 3-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-glycosyloxy-oxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-chromen-4-one : Contains a methoxy group at position 7 and an additional glycosyl unit, increasing molecular weight (~650 g/mol) and altering receptor binding .

Physicochemical Properties

Compound Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors LogP*
Target Compound ~590 10 20 -1.2
5-Hydroxy-2-(4-hydroxyphenyl)-7-glycosyl ~580 9 19 -0.8
2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-glycosyl 464.382 8 15 -0.5
5-Hydroxy-6-methoxycoumarin 7-glucoside 432.35 7 12 0.3

*Calculated using fragment-based methods. Data derived from .

The target compound’s low LogP (-1.2) reflects high hydrophilicity, while methoxylated analogs (e.g., LogP 0.3 in FDB019423) show improved membrane permeability . Methylation of the terminal sugar in the target compound may mitigate rapid hydrolysis in vivo compared to unmethylated glycosides .

Biologische Aktivität

5-Hydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one, commonly referred to as a flavonoid compound, is notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C36H48O20
Molecular Weight 800.8 g/mol
IUPAC Name [5-hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in various cellular models. The antioxidant activity is attributed to its ability to upregulate endogenous antioxidant enzymes such as catalase and superoxide dismutase .

Anti-inflammatory Effects

The compound demonstrates anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines. In vitro studies have shown that it can reduce the levels of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS) . This action may be beneficial in treating inflammatory diseases.

Anticancer Potential

Several studies have highlighted the anticancer properties of this flavonoid. It has been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins . Additionally, it inhibits tumor cell proliferation and angiogenesis.

Neuroprotective Effects

The compound shows promise in neuroprotection by reducing oxidative damage in neuronal cells. It has been linked to improved cognitive function in animal models of neurodegeneration . Mechanistically, it appears to protect against glutamate-induced excitotoxicity.

Case Studies

  • Study on Antioxidant Activity :
    • Objective : To evaluate the antioxidant capacity of the compound in vitro.
    • Method : DPPH radical scavenging assay.
    • Results : The compound exhibited a significant reduction in DPPH radicals compared to controls, indicating strong antioxidant activity.
  • Anti-inflammatory Study :
    • Objective : To assess the effect on cytokine production in LPS-stimulated macrophages.
    • Method : ELISA for cytokine quantification.
    • Results : A marked decrease in TNF-alpha and IL-6 levels was observed after treatment with the compound.
  • Anticancer Research :
    • Objective : To investigate the cytotoxic effects on breast cancer cell lines.
    • Method : MTT assay for cell viability.
    • Results : The compound significantly reduced cell viability in a dose-dependent manner.

The biological activities of this compound are mediated through several mechanisms:

  • Scavenging Free Radicals : The phenolic structure allows for electron donation to free radicals, neutralizing them effectively.
  • Modulation of Signaling Pathways : It influences key signaling pathways such as NF-kB and MAPK pathways involved in inflammation and cell survival.
  • Gene Expression Regulation : The compound can modulate the expression of genes related to apoptosis and inflammation through transcription factor activation.

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its reactivity in biological systems?

  • Answer : The compound contains a chromen-4-one core substituted with hydroxyl and glycosylated moieties. The presence of multiple hydroxyl groups enhances hydrogen-bonding potential, while the trihydroxy-6-methyloxan-2-yl groups (methylated sugar units) contribute to solubility and interaction with cellular receptors. Structural characterization should prioritize NMR (1H/13C) for glycosidic linkage confirmation and X-ray crystallography for absolute stereochemistry determination, as demonstrated in similar flavonoid glycosides .

Q. How can researchers verify the purity and stability of this compound during in vitro assays?

  • Answer : Use HPLC with a C18 column and UV detection (λ = 280–320 nm for chromen-4-one absorption). Stability studies should include pH-dependent degradation assays (pH 2–9) and thermal analysis (DSC/TGA) to identify decomposition thresholds. For glycosidic stability, enzymatic hydrolysis with β-glucosidase can confirm sugar linkage integrity .

Q. What are standard protocols for evaluating its antioxidant activity in cell-free systems?

  • Answer : Employ the DPPH radical scavenging assay (IC50 determination) and FRAP (ferric reducing antioxidant power) assay. For mechanistic insights, use ESR spectroscopy to detect superoxide (O2•−) or hydroxyl (•OH) radical quenching. Normalize results against Trolox or ascorbic acid, and account for interference from glycosidic moieties in redox reactions .

Advanced Research Questions

Q. How can contradictory data on its biological activity (e.g., anti-inflammatory vs. pro-oxidant effects) be resolved?

  • Answer : Contradictions often arise from assay conditions (e.g., cell type, concentration range). Design dose-response studies (1–100 µM) across multiple cell lines (e.g., RAW 264.7 macrophages for inflammation, HepG2 for oxidative stress). Use RNA-seq or proteomics to identify pathways like NF-κB or Nrf2 activation. Cross-validate with knockout models to isolate mechanism-specific effects .

Q. What experimental strategies optimize the synthesis of this compound to improve yield and scalability?

  • Answer : Use regioselective glycosylation with trichloroacetimidate donors under anhydrous conditions (BF3•OEt2 catalysis). Monitor intermediates via TLC (silica gel, CHCl3/MeOH 8:2). For scalability, replace column chromatography with recrystallization (ethanol/water mixtures). Yield improvements (≥60%) are achievable by optimizing reaction time (4–6 hrs at 50°C) and protecting group strategies (e.g., acetyl for hydroxyls) .

Q. How can researchers assess its environmental fate and biodegradation in ecological risk studies?

  • Answer : Conduct OECD 301F (ready biodegradability) tests in aqueous systems with activated sludge. Use LC-HRMS to track degradation products (e.g., aglycone formation via glycosidase activity). For environmental partitioning, calculate log Kow (octanol-water) via shake-flask method and model soil adsorption using batch equilibrium assays .

Methodological Challenges

Q. What are best practices for resolving spectral ambiguities in NMR analysis of this compound?

  • Answer : Assign overlapping proton signals (e.g., aromatic or sugar protons) using 2D techniques: HSQC for C-H coupling and NOESY/ROESY for spatial proximity. For anomeric protons (δ 4.5–5.5 ppm), use J-resolved spectroscopy to distinguish α/β configurations. Compare with reference data from structurally validated flavonoid glycosides .

Q. How should researchers design longitudinal studies to evaluate chronic toxicity?

  • Answer : Adopt a split-plot design with repeated measures (e.g., 90-day rodent study). Subdivide cohorts into dose groups (control, low, high) and collect serum biomarkers (ALT, AST) monthly. Use mixed-effects models to account for intra-subject variability. Include histopathology of liver/kidney tissues post-sacrifice .

Data Interpretation Guidelines

  • For bioactivity assays : Normalize data to vehicle controls and report mean ± SEM (n ≥ 3). Use ANOVA with Tukey’s post hoc test for multi-group comparisons.
  • For structural studies : Deposit crystallographic data in the Cambridge Structural Database (CSD) and validate via R-factor (<0.05) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.